Cas no 849206-43-5 (Olmesartan Lactone Impurity)

Olmesartan Lactone Impurity is a pharmacologically relevant degradation product formed during the synthesis or storage of Olmesartan, an angiotensin II receptor antagonist used in hypertension treatment. This impurity is critical for quality control and regulatory compliance in pharmaceutical manufacturing. Its identification and quantification ensure the safety and efficacy of Olmesartan-based formulations. The compound is characterized by its lactone ring structure, derived from the intramolecular esterification of Olmesartan’s carboxylic acid group. Analytical standards of Olmesartan Lactone Impurity are essential for method validation, stability studies, and impurity profiling, aiding in adherence to ICH guidelines and minimizing batch-to-batch variability. High-purity reference materials enable accurate HPLC or LC-MS analysis.
Olmesartan Lactone Impurity structure
Olmesartan Lactone Impurity structure
商品名:Olmesartan Lactone Impurity
CAS番号:849206-43-5
MF:C24H24N6O2
メガワット:428.486364364624
CID:834812
PubChem ID:71751323

Olmesartan Lactone Impurity 化学的及び物理的性質

名前と識別子

    • Olmesartan Medoxomil Related Compound A
    • 6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one
    • Olmesartan Lactone I
    • Olmesartan Lactone Impurity
    • 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-6,6-dimethyl-2-propyl-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one
    • 1-{[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1H-furo[3,4-d]imidazol-6(4H)-one
    • 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one
    • Olmesartan Medoxomil EP Impurity B
    • Olmesartan Medoxomil EP Impurity B, RNH-6352
    • 3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-4H-furo[3,4-d]imidazol-4-one (ACI)
    • 4H-Furo[3,4-d]imidazol-4-one, 3,6-dihydro-6,6-dimethyl-2-propyl-3-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]- (9CI)
    • Olmesartan medoxomil impurity B [EP]
    • OLMESARTAN MEDOXOMIL IMPURITY B [EP IMPURITY]
    • CML390S782
    • CS-0131985
    • 1ST182294
    • OLMESARTAN MEDOXOMIL IMPURITY B
    • DTXCID20156457
    • UNII-CML390S782
    • DTXSID90233966
    • DA-56429
    • 4H-Furo(3,4-d)imidazol-4-one, 3,6-dihydro-6,6-dimethyl-2-propyl-3-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
    • 849206-43-5
    • OLMESARTAN MEDOXOMIL IMPURITY B (EP IMPURITY)
    • AKOS040758378
    • Olmesartan lactone
    • OlmesartanLactoneImpurity
    • 1-{[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl}-4,4-dimethyl-2-propyl-1h-furo[3,4-d]imidazol-6(4h)-one
    • 6,6-Dimethyl-2-propyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3,6-dihydro-4H-furo(3,4-d)imidazol-4-one
    • HY-131276
    • 6,6-Dimethyl-2-propyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3,6-dihydro-4H-furo[3,4-d]imidazol-4-one
    • Q27275537
    • インチ: 1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)
    • InChIKey: JUQNVWFXORBZQJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N=C(CCC)N2CC2C=CC(C3C(C4NN=NN=4)=CC=CC=3)=CC=2)C(C)(C)O1

計算された属性

  • せいみつぶんしりょう: 428.196074g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 6
  • どういたいしつりょう: 428.196074g/mol
  • 単一同位体質量: 428.196074g/mol
  • 水素結合トポロジー分子極性表面積: 98.6Ų
  • 重原子数: 32
  • 複雑さ: 667
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: 173-175°C (Subl.)
  • ふってん: 701.6±70.0 °C at 760 mmHg
  • フラッシュポイント: 378.1±35.7 °C
  • ようかいど: DMSO, Methanol
  • PSA: 98.58000
  • LogP: 4.13650
  • じょうきあつ: 0.0±2.2 mmHg at 25°C

Olmesartan Lactone Impurity セキュリティ情報

Olmesartan Lactone Impurity 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
O550030-50mg
Olmesartan Lactone Impurity
849206-43-5
50mg
$ 500.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1478378-20MG
849206-43-5
20MG
¥10117.6 2023-04-13
TRC
O550030-100mg
Olmesartan Lactone Impurity
849206-43-5
100mg
$867.00 2023-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1478378-20MG
Olmesartan medoxomil Related Compound A
849206-43-5
20mg
¥10117.6 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1478378-20MG
849206-43-5
20MG
¥14114.48 2023-01-05
Aaron
AR00G4RE-100mg
Olmesartan lactone impurity
849206-43-5 98%
100mg
$98.00 2025-01-24
1PlusChem
1P00G4J2-50mg
OlMesartan Lactone IMpurity
849206-43-5
50mg
$105.00 2024-04-21
Aaron
AR00G4RE-5mg
Olmesartan lactone impurity
849206-43-5 98%
5mg
$17.00 2025-01-24
Aaron
AR00G4RE-25mg
Olmesartan lactone impurity
849206-43-5 98%
25mg
$50.00 2025-01-24
eNovation Chemicals LLC
Y1234553-5mg
OlMesartan Lactone IMpurity
849206-43-5 98%
5mg
$65 2025-03-01

Olmesartan Lactone Impurity 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Acetone ,  Water ;  rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, rt
リファレンス
Synthesis of related substances of olmesartan medoxomil
Fan, Shanshan; Zhao, Lin; Zhang, Yong, Zhongguo Yiyao Gongye Zazhi, 2014, 45(11), 1016-1018

Olmesartan Lactone Impurity Raw materials

Olmesartan Lactone Impurity Preparation Products

Olmesartan Lactone Impurity 関連文献

Olmesartan Lactone Impurityに関する追加情報

Comprehensive Analysis of Olmesartan Lactone Impurity (CAS No. 849206-43-5): Properties, Applications, and Industry Insights

The pharmaceutical industry places significant emphasis on the identification and characterization of impurities in active pharmaceutical ingredients (APIs). Among these, Olmesartan Lactone Impurity (CAS No. 849206-43-5) has garnered attention due to its relevance in the synthesis and quality control of Olmesartan medoxomil, a widely prescribed antihypertensive drug. This impurity, classified as a process-related degradant, is critical for ensuring drug safety and efficacy. Its molecular structure, stability, and analytical detection methods are pivotal topics in modern pharmaceutical impurity profiling.

Recent trends in pharmaceutical research highlight the growing demand for high-purity reference standards like Olmesartan Lactone Impurity. Regulatory agencies such as the FDA and EMA mandate stringent controls over impurity levels, driving the need for reliable analytical methods such as HPLC and LC-MS. Researchers frequently search for "how to quantify Olmesartan impurities" or "stability studies of Olmesartan degradants," reflecting industry priorities. The compound’s lactone ring structure also makes it a subject of interest in forced degradation studies to predict drug shelf-life.

From a synthetic perspective, CAS No. 849206-43-5 is often studied alongside Olmesartan medoxomil synthesis pathways. Its formation mechanisms—whether through hydrolysis, oxidation, or photodegradation—are key to optimizing manufacturing processes. Laboratories focusing on generic drug development particularly seek data on this impurity to meet ICH Q3A/B guidelines. The rise of green chemistry has further spurred investigations into minimizing such impurities through eco-friendly synthesis routes.

The analytical characterization of Olmesartan Lactone Impurity involves advanced techniques like NMR spectroscopy and mass spectrometry. Publicly available databases and peer-reviewed journals frequently address questions like "spectral data for CAS 849206-43-5" or "chromatographic separation of Olmesartan impurities." These resources are invaluable for quality control laboratories aiming to comply with pharmacopeial standards (e.g., USP, EP). Moreover, the impurity’s toxicological profile is scrutinized to align with ICH M7 recommendations on mutagenic risks.

In the context of drug formulation, understanding the behavior of Olmesartan Lactone Impurity under varying pH and temperature conditions is essential. Stability-indicating methods are a hot topic, with searches like "HPLC method for Olmesartan degradants" trending in scientific forums. The impurity’s potential impact on bioequivalence studies also makes it a focal point for generic drug manufacturers navigating ANDA submissions.

Looking ahead, innovations in continuous manufacturing and process analytical technology (PAT) are expected to revolutionize impurity control strategies for compounds like CAS No. 849206-43-5. The integration of artificial intelligence in impurity prediction models further underscores the dynamic nature of this field. As regulatory landscapes evolve, the pharmaceutical industry will continue to prioritize rigorous impurity analysis to ensure patient safety and product quality.

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